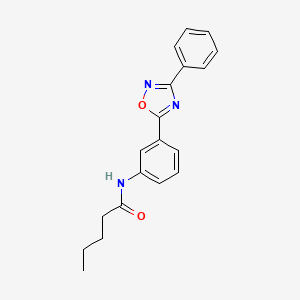
N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)pentanamide, also known as POPA, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. POPA is a member of the oxadiazole family and has been found to possess various biochemical and physiological effects that make it an interesting target for drug development.
Wirkmechanismus
The mechanism of action of N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)pentanamide is not yet fully understood. However, it has been proposed that N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)pentanamide may exert its therapeutic effects by inhibiting various enzymes and proteins involved in the inflammatory response, tumor growth, and microbial proliferation.
Biochemical and Physiological Effects:
N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)pentanamide has been found to possess various biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)pentanamide has also been found to induce apoptosis in cancer cells, inhibit the growth of microbial pathogens, and reduce the production of reactive oxygen species (ROS).
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)pentanamide in lab experiments is its high yield of synthesis and purity. N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)pentanamide is also relatively stable and can be easily stored for long periods. However, one limitation of using N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)pentanamide in lab experiments is its limited solubility in common solvents, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for research on N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)pentanamide. One potential area of research is the development of N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)pentanamide derivatives with improved solubility and bioavailability. Another area of research is the investigation of the mechanism of action of N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)pentanamide and its potential targets. Additionally, further studies are needed to determine the safety and efficacy of N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)pentanamide in vivo and its potential as a therapeutic agent for various diseases.
Synthesemethoden
The synthesis of N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)pentanamide involves the reaction of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid with 3-bromophenylpentanamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)pentanamide as a white solid with a high yield.
Wissenschaftliche Forschungsanwendungen
N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)pentanamide has been found to have potential therapeutic applications in various scientific research fields. It has been studied for its potential as an anti-inflammatory agent, an antitumor agent, and an antimicrobial agent. N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)pentanamide has also been found to possess antifungal and antiviral properties.
Eigenschaften
IUPAC Name |
N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-2-3-12-17(23)20-16-11-7-10-15(13-16)19-21-18(22-24-19)14-8-5-4-6-9-14/h4-11,13H,2-3,12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVVVXKKNXNAMCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=CC(=C1)C2=NC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

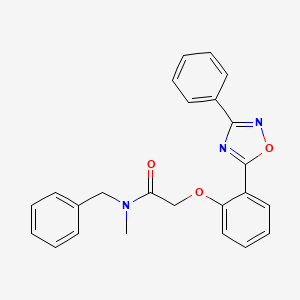
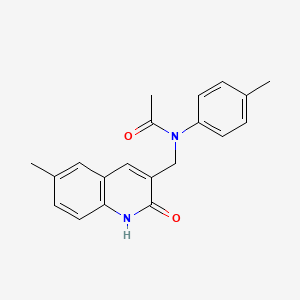
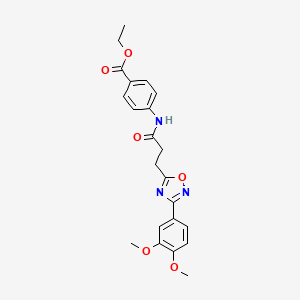
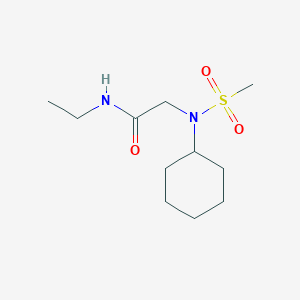

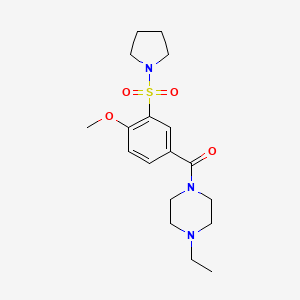


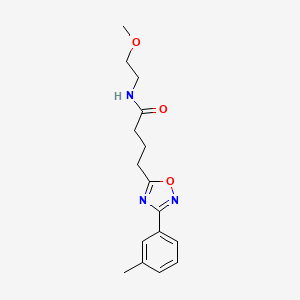
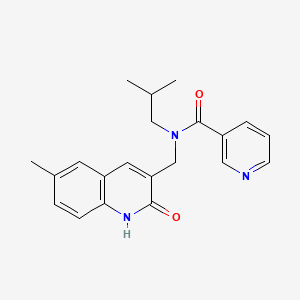

![1-(4-ethoxybenzenesulfonyl)-N-[(pyridin-3-yl)methyl]piperidine-4-carboxamide](/img/structure/B7689338.png)
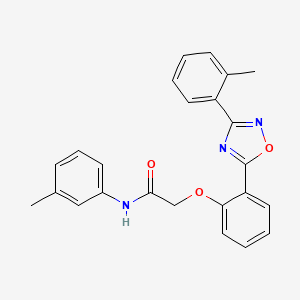
![2-methyl-N-(4-methylbenzyl)-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7689353.png)